molecular formula C9H8N2O3 B15299703 6-(Prop-2-enamido)pyridine-3-carboxylic acid CAS No. 1250294-87-1

6-(Prop-2-enamido)pyridine-3-carboxylic acid

Cat. No.: B15299703
CAS No.: 1250294-87-1
M. Wt: 192.17 g/mol
InChI Key: DMGMCHVHBOINRJ-UHFFFAOYSA-N
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Description

6-(Prop-2-enamido)pyridine-3-carboxylic acid is a nicotinic acid derivative featuring an acrylamido substituent at the 6-position of the pyridine ring. Its IUPAC name reflects the presence of a prop-2-enamido group (CH₂=CH–C(O)–NH–) attached to the pyridine core. The molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol.

The acrylamido group introduces a reactive α,β-unsaturated carbonyl system, which may confer unique reactivity (e.g., susceptibility to Michael addition) and influence physicochemical properties such as solubility and acidity.

Properties

CAS No.

1250294-87-1

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

6-(prop-2-enoylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-2-8(12)11-7-4-3-6(5-10-7)9(13)14/h2-5H,1H2,(H,13,14)(H,10,11,12)

InChI Key

DMGMCHVHBOINRJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-enamido)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using prop-2-enamide under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

The compound participates in substitution and hydrolysis reactions , influenced by its enamide group and pyridine ring substituents. Key observations include:

  • Substituent effects : Meta- and para-substituted pyridine derivatives exhibit higher reactivity due to reduced steric hindrance and enhanced electron-donating properties. Ortho-substituted derivatives may form salts under high temperatures, complicating reactions .

  • Hydrogen bonding : Intramolecular hydrogen bonds between the sulfo group (from reaction intermediates) and amide hydrogens stabilize transition states, increasing reaction yields .

IR spectroscopy reveals carbonyl group shifts (e.g., C=O stretching from 1640 cm⁻¹ to 1670 cm⁻¹) during reactions, indicating carbonyl activation .

Analytical and Spectroscopic Data

  • Collision Cross Section (CCS) : Predicted CCS values for common adducts:
    | Adduct | m/z | Predicted CCS (Ų) |
    |--------------|-----------|--------------------|
    | [M+H]+ | 193.06078 | 140.3 |
    | [M+Na]+ | 215.04272 | 150.5 |
    | [M-H]- | 191.04622 | 139.8 |

These values aid in mass spectrometry-based reaction monitoring .

  • Quantum Calculations : ESP maps and M052X-D3/TZVP methods show electron-donating effects at the nitrogen atom, correlating with reaction efficiency .

Scientific Research Applications

6-(Prop-2-enamido)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Prop-2-enamido)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The enamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The pyridine ring can also engage in π-π stacking interactions, further modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

6-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid (CAS 58037-05-1)
  • Structure: Propargylamino group (HC≡C–CH₂–NH–) at the 6-position.
  • Molecular Formula : C₉H₈N₂O₂.
  • Key Differences: The propargyl group introduces alkyne reactivity (e.g., click chemistry applications), contrasting with the acrylamido group’s electrophilic double bond.
  • Applications : Likely used in metal-catalyzed coupling reactions due to the alkyne functionality .
6-(2-Aminoethylamino)nicotinic Acid (CAS 904815-02-7)
  • Structure : Ethylenediamine substituent (NH₂–CH₂–CH₂–NH–) at the 6-position.
  • Molecular Formula : C₈H₁₁N₃O₂.
  • Lacks the conjugated carbonyl system, reducing reactivity toward nucleophiles.
  • Applications: Potential use in chelation or as a ligand in coordination chemistry .
6-(5-Methylpyridin-2-yl)pyridine-3-carboxylic Acid
  • Structure : Bipyridyl system with a methyl group on the adjacent pyridine ring.
  • Molecular Formula : C₁₂H₁₀N₂O₂.
  • Key Differences :
    • Extended aromaticity increases molecular rigidity and may enhance π-π stacking interactions.
    • Predicted pKa of 2.45 ± 0.10 and density of 1.26 ± 0.06 g/cm³ , suggesting stronger acidity than acrylamido derivatives due to electron-donating methyl and pyridyl effects.
  • Applications: Potential use in materials science or as a building block for metal-organic frameworks.

Pharmacologically Relevant Analogs

M8-An (TRPM8 Antagonist)
  • Structure: 6-({2-[2-Fluoro-6-(trifluoromethyl)phenoxy]-2-methylpropyl}carbamoyl)pyridine-3-carboxylic acid.
  • Key Differences: Bulky trifluoromethylphenoxy group enhances lipophilicity and target binding (TRPM8 ion channel antagonism). Carbamate linkage contrasts with the acrylamido group’s direct conjugation to the pyridine ring.
  • Applications : Validated in pain research and thermosensation studies .
6-BOC-hydrazinopyridine-3-carboxylic Acid
  • Structure : tert-Butoxycarbonyl (BOC)-protected hydrazine at the 6-position.
  • Key Differences :
    • BOC group serves as a protective moiety for amines, enabling controlled deprotection in multi-step syntheses.
    • Hydrazine functionality allows for condensation reactions (e.g., formation of heterocycles).
  • Applications : Intermediate in peptide-mimetic or heterocyclic drug synthesis .

Physicochemical and Reactivity Comparison

Compound Substituent pKa (Carboxylic Acid) Reactivity Highlights Key Applications
6-(Prop-2-enamido)pyridine-3-carboxylic acid Acrylamido (CH₂=CH–C(O)–NH–) ~2.3–2.6 (estimated) Electrophilic double bond (Michael addition) Covalent inhibitor design, polymer chemistry
6-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid Propargylamino (HC≡C–CH₂–NH–) ~3.0–3.5 (estimated) Alkyne (click chemistry) Bioconjugation, metalloorganic synthesis
6-(5-Methylpyridin-2-yl)pyridine-3-carboxylic acid Bipyridyl + methyl 2.45 ± 0.10 Aromatic stacking Materials science, catalysis

Biological Activity

6-(Prop-2-enamido)pyridine-3-carboxylic acid, also known as a pyridine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound has the following molecular formula and structure:

  • Molecular Formula : C₉H₈N₂O₃
  • SMILES : C=CC(=O)NC1=NC=C(C=C1)C(=O)O

This structure features an enamide functional group and a pyridine ring, which may contribute to its biological interactions through hydrogen bonding and enzyme receptor modulation .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests various potential therapeutic applications. The compound may exhibit anti-cancer properties and anti-inflammatory effects based on its structural analogs and related compounds.

1. Anticancer Activity

A study reported that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. Although specific data on this compound is scarce, related compounds have shown promising results in inhibiting tumor growth. For instance, compounds with similar structural motifs demonstrated anti-cancer activity against glioblastoma and other malignancies .

2. Anti-inflammatory Effects

Pyridine derivatives have been noted for their anti-inflammatory properties. Compounds with similar scaffolds have effectively inhibited cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, certain analogs showed IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Case Study 1: Anticancer Properties

In a recent investigation involving pyridine derivatives, researchers synthesized a library of compounds that included variations of the pyridine structure. Among these, several exhibited potent anti-cancer activities against various cell lines including breast and lung cancers. The most active compound showed enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways .

Case Study 2: Inhibition of COX Enzymes

Another study focused on the synthesis of substituted pyrimidine derivatives, revealing their capacity to inhibit COX enzymes effectively. These findings suggest that similar mechanisms may be applicable to this compound due to its structural similarities to these active compounds .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ (μM)Reference
Pyridine Derivative AAnticancer< 10
Pyridine Derivative BCOX Inhibition0.04 ± 0.01
Pyrimidine Derivative CAnti-inflammatory9.17
Pyrimidine Derivative DCytotoxicity< 150

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